molecular formula C7H15Cl2N2O2P B12422727 Cyclophosphamide-d8

Cyclophosphamide-d8

Cat. No.: B12422727
M. Wt: 269.13 g/mol
InChI Key: CMSMOCZEIVJLDB-LYQYTLMISA-N
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Description

Cyclophosphamide-d8 is a deuterated form of cyclophosphamide, an alkylating agent widely used in the treatment of various cancers, including leukemias, lymphomas, and breast cancer . The deuterium labeling in this compound makes it particularly useful in research settings, as it allows for the tracking and study of the compound’s metabolic pathways and mechanisms of action.

Preparation Methods

Synthetic Routes and Reaction Conditions

Cyclophosphamide-d8 is synthesized through the deuteration of cyclophosphamide. The process involves the replacement of hydrogen atoms with deuterium atoms. This can be achieved through various methods, including catalytic exchange reactions using deuterium gas or deuterated solvents .

Industrial Production Methods

Industrial production of this compound involves the large-scale deuteration of cyclophosphamide. The process typically includes dissolving cyclophosphamide in a deuterated solvent, followed by catalytic exchange reactions under controlled conditions. The product is then purified and crystallized to obtain this compound in its desired form .

Chemical Reactions Analysis

Types of Reactions

Cyclophosphamide-d8 undergoes several types of chemical reactions, including:

    Oxidation: Conversion to active metabolites such as 4-hydroxycyclophosphamide.

    Reduction: Formation of reduced metabolites.

    Substitution: Reactions involving the replacement of functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as cytochrome P450 enzymes for oxidation reactions.

    Reducing agents: For reduction reactions.

    Solvents: Deuterated solvents for maintaining the deuterium labeling.

Major Products Formed

The major products formed from these reactions include:

Scientific Research Applications

Cyclophosphamide-d8 has a wide range of scientific research applications, including:

Mechanism of Action

Cyclophosphamide-d8 exerts its effects through the formation of active metabolites, primarily 4-hydroxycyclophosphamide and phosphoramide mustard. These metabolites alkylate DNA, leading to the formation of cross-links and subsequent inhibition of DNA replication and cell division. The compound’s mechanism of action involves the activation of apoptotic pathways, particularly the p53-controlled apoptosis pathway .

Comparison with Similar Compounds

Cyclophosphamide-d8 is compared with other similar compounds, such as:

This compound’s uniqueness lies in its deuterium labeling, which allows for more precise tracking and study of its metabolic and pharmacokinetic properties, making it a valuable tool in scientific research.

Properties

Molecular Formula

C7H15Cl2N2O2P

Molecular Weight

269.13 g/mol

IUPAC Name

N,N-bis(2-chloro-1,1,2,2-tetradeuterioethyl)-2-oxo-1,3,2λ5-oxazaphosphinan-2-amine

InChI

InChI=1S/C7H15Cl2N2O2P/c8-2-5-11(6-3-9)14(12)10-4-1-7-13-14/h1-7H2,(H,10,12)/i2D2,3D2,5D2,6D2

InChI Key

CMSMOCZEIVJLDB-LYQYTLMISA-N

Isomeric SMILES

[2H]C([2H])(C([2H])([2H])Cl)N(C([2H])([2H])C([2H])([2H])Cl)P1(=O)NCCCO1

Canonical SMILES

C1CNP(=O)(OC1)N(CCCl)CCCl

Origin of Product

United States

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